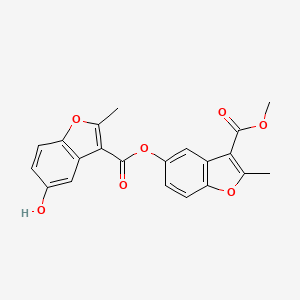
3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl 5-hydroxy-2-methylbenzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl 5-hydroxy-2-methylbenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C21H16O7 and its molecular weight is 380.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl 5-hydroxy-2-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its synthesis, biological activity, structure-activity relationship (SAR), and potential therapeutic applications.
Synthesis
The synthesis of benzofuran derivatives often involves various chemical reactions, including esterification and functional group modifications. The synthesis of this compound can be achieved through the following general steps:
- Starting Materials : The synthesis begins with the appropriate benzofuran precursors.
- Reagents : Common reagents include methoxycarbonyl groups and hydroxylating agents.
- Conditions : Reactions are typically conducted under reflux conditions in organic solvents such as acetone or dichloromethane.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzofuran derivatives, including this compound. The compound exhibits significant cytotoxicity against several cancer cell lines, which is attributed to its ability to induce apoptosis and inhibit cell proliferation.
- Mechanism of Action :
- Cytotoxicity Data :
- Table 1 summarizes the IC50 values for various derivatives against selected cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT116 | 7.48 ± 0.6 |
| Other Derivative A | MIA PaCa2 | 9.71 ± 1.9 |
| Other Derivative B | MCF7 | 3.27 ± 1.1 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.
- Selectivity :
-
Antimicrobial Data :
- Table 2 presents MIC values for selected bacterial strains:
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| This compound | E. faecalis | 8 |
| Other Compound C | S. aureus | 16 |
| Other Compound D | E. coli | 32 |
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is heavily influenced by their structural features:
- Functional Groups :
- The presence of methoxy and hydroxyl groups significantly enhances cytotoxicity and antimicrobial activity.
- Positioning of Substituents :
Case Studies
Several case studies have documented the efficacy of benzofuran derivatives in preclinical models:
- Study on Anticancer Effects : A study demonstrated that compounds similar to 3-(Methoxycarbonyl)-2-methylbenzofuran exhibited enhanced antiproliferative effects when tested on human cancer cell lines, leading to further investigations into their mechanisms .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds, confirming their effectiveness against resistant strains of bacteria, thus highlighting their potential as new therapeutic agents .
Propiedades
IUPAC Name |
(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl) 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O7/c1-10-18(20(23)25-3)15-9-13(5-7-17(15)26-10)28-21(24)19-11(2)27-16-6-4-12(22)8-14(16)19/h4-9,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJFUAXGJFMHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)OC3=CC4=C(C=C3)OC(=C4C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














